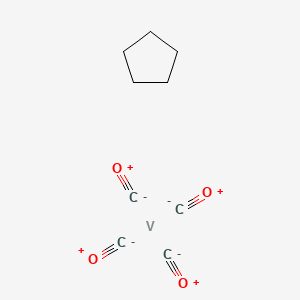

carbon monoxide;cyclopentane;vanadium

Description

BenchChem offers high-quality carbon monoxide;cyclopentane;vanadium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about carbon monoxide;cyclopentane;vanadium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10O4V |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

carbon monoxide;cyclopentane;vanadium |

InChI |

InChI=1S/C5H10.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H2;;;;; |

InChI Key |

URVUYWIXWJPWDD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.[V] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of cyclopentadienyl vanadium carbonyl complexes"

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentadienyl Vanadium Carbonyl Complexes

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of cyclopentadienyl (Cp) vanadium carbonyl complexes. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the reliable preparation and rigorous analysis of these important organometallic compounds. The archetypal complex, Cyclopentadienylvanadium Tetracarbonyl, (C₅H₅)V(CO)₄, serves as the central focus, from which the synthesis of derivatives and principles of characterization are explored.

The Landscape of Cyclopentadienyl Vanadium Carbonyls

Cyclopentadienyl vanadium carbonyl complexes are a cornerstone of organovanadium chemistry. Their unique electronic and structural properties make them valuable precursors for a wide range of other organometallic compounds and potential catalysts.[1] The parent compound, CpV(CO)₄, is an 18-electron, diamagnetic, orange solid that adopts a characteristic "four-legged piano stool" geometry, as confirmed by X-ray crystallography.[2] Understanding the controlled synthesis of this primary complex is the gateway to its rich derivative chemistry, which is typically accessed through the substitution of its carbonyl ligands. This guide provides the foundational knowledge for navigating this chemical landscape with precision and confidence.

Synthetic Pathways to CpV(CO)₄

The preparation of CpV(CO)₄ can be approached through several validated routes. The choice of method often depends on the available starting materials and equipment, particularly the capacity for high-pressure reactions.

High-Pressure Carbonylation of Vanadocene

One of the most direct methods involves the carbonylation of vanadocene, [V(C₅H₅)₂].[2] This reaction leverages a high pressure of carbon monoxide (CO) to induce the displacement of one Cp ring and the coordination of four CO ligands.

Causality: The high pressure of CO is necessary to shift the reaction equilibrium towards the product. The thermodynamic stability of the 18-electron CpV(CO)₄ complex is a significant driving force, but the kinetic barrier requires forcing conditions to displace the tightly bound Cp ligand.

Reductive Carbonylation from Vanadium(III) Chloride

A common and versatile approach begins with the readily available Vanadium(III) chloride (VCl₃). This multi-step synthesis involves the initial formation of the hexacarbonylvanadate(1-) anion, [V(CO)₆]⁻, which is then reacted with a cyclopentadienyl source.[3]

Causality: Vanadium in VCl₃ is in the +3 oxidation state and cannot effectively engage in the π-backbonding required to stabilize metal carbonyls. Therefore, a strong reducing agent, typically metallic sodium, is required to reduce V(III) to V(-1). The reaction is performed in a solvent like diglyme, which effectively solvates the sodium cation, similar to a crown ether, facilitating the reduction and formation of the sodium salt of the vanadate anion.[3] This anion is then treated with a cyclopentadienyl source to yield the final product.

Caption: Key synthetic routes to Cyclopentadienylvanadium Tetracarbonyl (CpV(CO)₄).

Protocol 2.2.1: Synthesis of CpV(CO)₄ via Reductive Carbonylation

This protocol is adapted from established literature procedures.[3]

Self-Validation: Successful synthesis is confirmed at each stage. The formation of the [V(CO)₆]⁻ intermediate can be monitored by IR spectroscopy of an aliquot (disappearance of starting material, appearance of characteristic strong ν(CO) bands around 1860 cm⁻¹). The final product's purity is validated by the characterization methods outlined in Section 4.

Materials:

-

Vanadium(III) chloride (VCl₃)

-

Sodium metal (dispersion or freshly cut pieces)

-

Diglyme (anhydrous)

-

Cyclopentadienyl sodium (NaC₅H₅) or Cyclopentadienylthallium (TlC₅H₅)

-

Carbon monoxide (high purity)

-

Hexane, Toluene (anhydrous)

-

Orthophosphoric acid (H₃PO₄)

Equipment:

-

High-pressure autoclave equipped with a stirrer and thermocouple

-

Schlenk line and associated glassware for inert atmosphere manipulation

-

Cannulas for liquid transfer

-

Filter cannula or fritted glass filter

Procedure:

-

Autoclave Preparation: Under an inert atmosphere (N₂ or Ar), charge the autoclave with VCl₃, sodium metal, and anhydrous diglyme. Safety Note: Handle sodium metal with extreme care. It is highly reactive with water and air.

-

Carbonylation: Seal the autoclave, purge several times with CO, and then pressurize to 200 atm with CO. Heat the mixture to 160 °C with vigorous stirring for 48 hours.

-

Isolation of Intermediate: Cool the autoclave to room temperature and vent the excess CO in a fume hood. The resulting slurry contains the salt [Na(diglyme)₂][V(CO)₆]. Transfer this slurry via cannula to a Schlenk flask under an inert atmosphere.

-

Reaction with Cp Source: Cool the slurry to -78 °C (dry ice/acetone bath). Slowly add a solution of NaC₅H₅ in THF or solid TlC₅H₅.

-

Workup: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Strip the solvent under vacuum. The residue is then treated with water and acidified with H₃PO₄.

-

Extraction and Purification: Extract the aqueous mixture with hexane or toluene. The organic layers contain the product. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting orange solid can be further purified by sublimation or recrystallization from hexane.

Synthesis of Substituted Derivatives

The majority of CpV(CO)₄ derivative chemistry involves the substitution of one or more carbonyl ligands. This is most effectively achieved through photochemical activation, which allows for mild reaction conditions.[4] A highly effective strategy involves first creating a precursor with a labile ligand, such as tetrahydrothiophene (tht), which can be easily displaced by a wide variety of other ligands.[5]

Caption: General pathways for ligand substitution on CpV(CO)₄.

Protocol 3.1.1: Synthesis of CpV(CO)₃(PPh₃) via a Labile Intermediate

This two-step procedure utilizes the labile tetrahydrothiophene (tht) complex, CpV(CO)₃(tht), as an intermediate to allow for substitution under mild thermal conditions, avoiding the need for continuous photolysis in the second step.[5]

Self-Validation: The formation of the tht intermediate is marked by a distinct color change and a shift in the ν(CO) bands in the IR spectrum. The final substitution is confirmed by the disappearance of the intermediate's spectral signatures and the appearance of new signals corresponding to the PPh₃ product (e.g., characteristic phenyl proton resonances in ¹H NMR and a further shift in ν(CO) bands).

Materials:

-

CpV(CO)₄

-

Tetrahydrothiophene (tht), freshly distilled

-

Triphenylphosphine (PPh₃)

-

Hexane or Pentane (anhydrous, deoxygenated)

Equipment:

-

Photochemical reactor (e.g., immersion well type with a medium-pressure mercury lamp)

-

Schlenk line and associated glassware

-

IR spectrometer, NMR spectrometer

Procedure:

Step 1: Synthesis of CpV(CO)₃(tht)

-

In a photochemical reactor vessel, dissolve CpV(CO)₄ in anhydrous hexane. Add a 10-fold excess of freshly distilled tht.

-

Cool the solution (e.g., to 0 °C) and purge with N₂ or Ar for 15-20 minutes.

-

Irradiate the solution with a mercury lamp while maintaining the inert atmosphere and cooling. Monitor the reaction by IR spectroscopy. The reaction is complete when the ν(CO) bands of CpV(CO)₄ have been replaced by new bands at lower wavenumbers, characteristic of the trisubstituted product (typically 2-4 hours).

-

Once complete, transfer the solution away from the light source. The CpV(CO)₃(tht) product is typically used in situ for the next step as it can be unstable upon isolation.

Step 2: Substitution with PPh₃

-

To the solution of CpV(CO)₃(tht) from Step 1, add a stoichiometric amount (1.0 to 1.1 equivalents) of PPh₃ dissolved in a minimal amount of hexane or toluene.

-

Stir the reaction mixture at room temperature, protected from light. The labile tht ligand is displaced by PPh₃. The reaction can be gently warmed (e.g., to 40 °C) to increase the rate.

-

Monitor the reaction by IR or ³¹P NMR spectroscopy.

-

Upon completion, reduce the volume of the solvent under vacuum to induce crystallization. Cool the solution to -20 °C to obtain the crystalline product, CpV(CO)₃(PPh₃).

-

Isolate the crystals by filtration, wash with cold pentane, and dry under vacuum.

Core Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of these complexes, confirming both identity and purity.

Caption: A typical workflow for the comprehensive characterization of an organometallic complex.

Infrared (IR) Spectroscopy

IR spectroscopy is the most powerful and immediate tool for analyzing metal carbonyl complexes.[6] The C-O stretching frequencies (ν(CO)) are highly sensitive to the electronic environment at the metal center.[7]

-

Diagnostic Value: The number and pattern of ν(CO) bands provide information about the number of CO ligands and their geometric arrangement (local symmetry). The position of these bands indicates the extent of M→CO π-backbonding.

-

Interpretation: For CpV(CO)₄, with local C₄ᵥ symmetry of the V(CO)₄ fragment, three IR-active bands are typically observed. When a CO ligand is replaced by a stronger σ-donor and/or weaker π-acceptor ligand (like PPh₃), electron density on the vanadium increases. This enhances backbonding to the remaining CO ligands, weakening their C-O bonds and causing their ν(CO) bands to shift to lower energy (a lower wavenumber).

| Complex | Typical ν(CO) Bands (cm⁻¹, hexane) | Rationale |

| CpV(CO)₄ | ~2025 (s), 1920 (s, br) | Parent complex, strong π-acceptance by four CO ligands. |

| CpV(CO)₃(PPh₃) | ~1945 (s), 1850 (s, br) | PPh₃ is a weaker π-acceptor than CO, increasing backbonding to remaining COs. |

| [CpV(CO)₃]²⁻ | ~1780, 1670 | The high negative charge greatly increases backbonding, significantly weakening C-O bonds.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information in solution.

-

¹H and ¹³C NMR: These spectra are used to characterize the cyclopentadienyl ring and the organic moieties of other coordinated ligands.[8] For CpV(CO)₄, the five protons of the Cp ring are equivalent and appear as a sharp singlet in the ¹H NMR spectrum. Similarly, the five carbons of the ring show a single resonance in the ¹³C NMR spectrum.[9]

-

⁵¹V NMR: Vanadium-51 NMR is a highly sensitive probe of the metal's coordination environment.[10] The ⁵¹V nucleus has a high natural abundance (99.75%) and a good receptivity, but it is a quadrupolar nucleus (I = 7/2), which can lead to broad lines.[10][11] However, the key advantage is its extremely wide chemical shift range (>2500 ppm), which makes the chemical shift exquisitely sensitive to changes in ligand set, coordination number, and oxidation state.[12][13]

| Nucleus | Complex | Typical Chemical Shift (δ, ppm) | Solvent |

| ¹H | CpV(CO)₄ | ~5.3 | CDCl₃ |

| ¹³C | CpV(CO)₄ | ~95.5 | CDCl₃ |

| ⁵¹V | CpV(CO)₄ | ~ -1540 | C₆D₆ |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule.[14] It is the ultimate tool for confirming connectivity, geometry, and precise bond lengths and angles. For CpV(CO)₄ and its derivatives, crystallography has confirmed the "piano-stool" geometry and has been instrumental in characterizing novel structures resulting from reactivity studies.[2][15][16]

Conclusion

The synthesis and characterization of cyclopentadienyl vanadium carbonyl complexes require a systematic and informed approach. By understanding the chemical principles behind the synthetic routes—from high-pressure carbonylation to reductive pathways—researchers can reliably prepare the foundational complex CpV(CO)₄. Subsequent functionalization, primarily through photochemical ligand exchange, opens the door to a vast library of derivatives. Rigorous characterization, employing the synergistic power of IR and multinuclear NMR spectroscopy and confirmed where possible by X-ray crystallography, is non-negotiable for ensuring the integrity of these materials. This guide provides the strategic framework and validated protocols necessary for successful research in this fascinating area of organometallic chemistry.

References

-

51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin. PMC, National Center for Biotechnology Information. [Link]

-

Cyclopentadienyl platinum(IV) complexes: 1H, 13C nuclear magnetic resonance and optically active shift reagent study. Canadian Journal of Chemistry. [Link]

-

Metal Carbonyls. Chemistry LibreTexts. [Link]

-

The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes of the type Rh2(CO)4X2(X = Cl, Br, I, SEt, or SPh). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Cyclopentadienyl platinum(IV) complexes: 1 H, 13 C nuclear magnetic resonance and optically active shift reagent study. Canadian Science Publishing. [Link]

-

Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. ACS Publications. [Link]

-

A vanadium-51 NMR study of the binding of vanadate and peroxovanadate to proteins. Dalton Transactions. [Link]

-

Two-dimensional infrared spectroscopy of metal carbonyls. PubMed. [Link]

-

Organometallic Chemistry. Bruker. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. ResearchGate. [Link]

-

10 - Characterization. Scribd. [Link]

-

51V NMR as a Probe of Vanadium(V) Coordination to Human Apotransferrin. ACS Publications. [Link]

-

REACTIVITY OF SEVENTEEN-ELECTRON CYCLOPENTADIENYL, PENTADIENYL, AND INDENYL VANADIUM CARBONYL COMPLEXES. ProQuest. [Link]

-

Vanadium-51 NMR spectroscopy of tungstovanadate polyanions. Chemical shift and line-width patterns for the identification of stereoisomers. ACS Publications. [Link]

-

Vanadium-51 nuclear magnetic resonance. Wikipedia. [Link]

-

Synthesis, reactivity, and crystal structure of CpV(CO)3tht (tht = tetrahydrothiophene). A mild-condition synthetic pathway to substitution derivatives of CpV(CO)4 and preparation and x-ray characterization of cis-CpV(CO)2bpy (bpy = 2,2'-bipyridine). ACS Publications. [Link]

-

Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. Shodhganga. [Link]

-

Cyclopentadienylvanadium tetracarbonyl. Wikipedia. [Link]

-

Cyclopentadienyl Complexes of Technetium. PMC, National Center for Biotechnology Information. [Link]

-

Vanadium carbonyl. chemeurope.com. [Link]

-

X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. University of Canterbury. [Link]

-

Cyclopentadienone Vanadium(I) Complex: Synthesis, Red/Ox Activity, and Application to Catalytic Transfer Hydrogenation. ACS Publications. [Link]

-

Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium caride. OSTI.GOV. [Link]

-

Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium carbide. R Discovery. [Link]

-

New Bulky Cyclopentadienyl Ligands and their Metal Complexes. Saint Mary's University. [Link]

-

Decarbonylation of Pentamethylcyclopentadienyl Tetracarbonylvanadium, Cp*V(CO)4, in the Presence of Oxygen. Zeitschrift für Naturforschung B. [Link]

-

Ligand exchange in zirconocene dichloride–diethylzinc bimetallic systems. ChemRxiv. [Link]

-

Infrared Photodissociation Spectroscopy of Dinuclear Vanadium-Group Metal Carbonyl Complexes: Diatomic Synergistic Activation of Carbon Monoxide. PMC, National Center for Biotechnology Information. [Link]

-

Photo-initiated oxidation of C–H bonds by diimine complexes of vanadium(V). SFU Summit. [Link]

-

Coordination and Spin States in Vanadium Carbonyl Complexes (V(CO)(n)(+), n=1-7) Revealed with IR Spectroscopy. ResearchGate. [Link]

-

Synthesis and characterization of a series of CpW(CO)2PR3H, [CpW(CO)2PR3]−, [CpW(CO)2PR3(CH3CN)]+, and [CpW(CO)2PR3]2 complexes. ResearchGate. [Link]

-

Trinuclear and tetranuclear cyclopentadienyl vanadium carbonyl clusters: Unusual carbonyl groups in Herrmann's (C5H5)4V4(CO)4 exhibiting low CO stretching frequencies. ResearchGate. [Link]

-

Functionalization of Cp4Fe4(CO)4: Contrasts and Comparisons with Ferrocene. University of Illinois Urbana-Champaign. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

CpCo(III) Precatalysts for [2+2+2] Cycloadditions. MDPI. [Link]

-

Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of. Organic Syntheses. [Link]

-

Three-component carboformylation: α-quaternary aldehyde synthesis via Co(iii)-catalysed sequential C–H bond addition to dienes and acetic formic anhydride. PMC, National Center for Biotechnology Information. [Link]

-

Adventures in Vanadocene Chemistry. ResearchGate. [Link]

-

Stabilization of tetrameric metavanadate ion by tris(1,10-phenanthroline)cobalt(III): Synthesis, spectroscopic and X-ray structural study of [Co(phen)3]3(V4O12)2Cl·27H2O. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and reactivity of a mononuclear non-haem cobalt(IV)-oxo complex. Nature Communications. [Link]

-

New substitution process for preparation of trans-Fe(CO)3 (PR3)2. ResearchGate. [Link]

-

First Identification and Phylogenetic Analysis of Porcine Circovirus Type 4 in Fur Animals in Hebei, China. MDPI. [Link]

Sources

- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 2. Cyclopentadienylvanadium tetracarbonyl - Wikipedia [en.wikipedia.org]

- 3. Vanadium_carbonyl [chemeurope.com]

- 4. Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium caride (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organometallic Chemistry | Bruker [bruker.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 11. 51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. znaturforsch.com [znaturforsch.com]

Coordination Chemistry of Carbon Monoxide on Vanadium-Cyclopentadienyl Systems: A Technical Whitepaper

Executive Summary

This whitepaper provides an in-depth mechanistic and practical guide to the coordination chemistry of carbon monoxide on vanadium-cyclopentadienyl systems. While frequently queried in legacy databases under the automated nomenclature of "vanadium-cyclopentane" systems, the chemically active and stable species is the cyclopentadienyl (

Nomenclature & Structural Reality: The "Cyclopentane" Anomaly

In automated chemical registries and legacy pharmaceutical intermediate catalogs, the definitive complex

Chemically, this is a misnomer. Saturated cyclopentane (C₅H₁₀) lacks the

Electronic Structure & Coordination Causality

The extreme stability of

-

Electron Counting: Vanadium(I) possesses a

valence configuration. The -

Bonding Causality: Because the V(I) center is highly electron-rich, it must dissipate electron density to avoid electrostatic repulsion. It achieves this by back-donating

-electrons into the empty

Experimental Protocols: Self-Validating Synthesis

Direct carbonylation of vanadium halides is thermodynamically unfavorable. Instead, the synthesis of

Causality of the Method

Vanadocene is a 15-electron V(II) species. To stabilize the coordination of strong

Step-by-Step Protocol: Synthesis of

This protocol is designed as a self-validating system; the reaction progress is visually and spectroscopically confirmed at each stage.

-

Preparation of the Reductant: Under a strict argon atmosphere, prepare a suspension of finely dispersed sodium sand (1.2 equivalents) in anhydrous, deoxygenated tetrahydrofuran (THF).

-

Addition of Precursor: Slowly add a solution of Vanadocene (

) in THF to the sodium suspension.-

Self-Validation Checkpoint 1: The solution will transition from deep purple/black to a darker, opaque hue, indicating the formation of the

intermediate.

-

-

Carbonylation: Purge the reaction vessel with carbon monoxide (CO) gas and maintain a steady CO atmosphere (1 atm) while stirring vigorously at room temperature for 12-16 hours.

-

Self-Validation Checkpoint 2: The reaction mixture will progressively turn bright orange. The cessation of CO uptake indicates reaction completion.

-

-

Isolation: Filter the mixture through a pad of Celite under inert conditions to remove the NaCp byproduct and unreacted sodium. Evaporate the THF solvent in vacuo.

-

Purification: Purify the crude orange solid via vacuum sublimation (80°C to 100°C at 0.1 mmHg) to yield highly pure, crystalline

[4].

Caption: Synthesis pathway of CpV(CO)4 via reductive carbonylation of vanadocene.

Reactivity: Photochemical Ligand Substitution

Because the V-CO bonds in

To bypass this thermodynamic sink, photochemical activation is employed. Ultraviolet (UV) irradiation promotes a metal

Caption: Photochemical ligand substitution mechanism of CpV(CO)4.

Quantitative Data: IR Spectroscopic Markers

Infrared spectroscopy is the definitive diagnostic tool for validating the electronic environment of these systems. The

When a CO ligand is substituted by a stronger

Table 1: Carbonyl Stretching Frequencies (

| Complex | Ligand Environment | Electronic Implication | |

| Tetracarbonyl | ~2025, 1930, 1900 | Baseline V(I) backbonding[3]. | |

| Tricarbonyl Phosphine | ~1940, 1850 | Increased electron density on V; enhanced backbonding weakens C-O bonds. | |

| Anionic Tricarbonyl | ~1748, 1645 | Extreme backbonding due to formal negative charge on the metal center[7]. |

Note: Frequencies are solvent-dependent (typically measured in cyclohexane or THF) and serve as an immediate self-validating metric for successful ligand substitution.

References

-

Science of Synthesis. "Product Class 8: Organometallic Complexes of Vanadium." Thieme Connect. [Link]

-

Durig, J. R., et al. (1969). "The infrared and raman spectra of cyclopentadienylvanadium tetracarbonyl derivatives: evaluation of the carbon-oxygen force constants." Journal of Organometallic Chemistry, 16(3), 425-437.[Link]

-

Fenster, A. E. "Synthetic, Spectroscopic, and Kinetic Chemistry of Transition Metal Complexes." McGill University eScholarship.[Link]

Sources

- 1. CAS RN 12108-04-2 | Fisher Scientific [fishersci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. Cyclopentadienylvanadium tetracarbonyl, 97+% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. Full text of "Advances in organometallic chemistry, volumes 1-45" [archive.org]

Theoretical Prediction of Novel Vanadium-Cyclopentane-Carbonyl Architectures

The following technical guide details the theoretical prediction and computational characterization of novel Vanadium-Cyclopentane-Carbonyl architectures. This document moves beyond standard cyclopentadienyl (Cp) chemistry to explore the theoretical stability of neutral cyclopentane (

From Agostic Sigma-Complexes to Functionalized Half-Sandwich Scaffolds

Executive Summary: The 17-Electron Challenge

Vanadium hexacarbonyl (

This guide presents a theoretical framework for predicting a novel class of compounds: Vanadium-Cyclopentane-Carbonyls . These predicted species utilize agostic interactions (

Computational Framework (Methodology)

To accurately predict these novel species, a rigorous Density Functional Theory (DFT) protocol is required. The high spin contamination potential of Vanadium (

2.1. The Theoretical Pipeline

-

Software : ORCA 5.0 or Gaussian 16.

-

Functional :

B97X-D (Long-range corrected hybrid with dispersion corrections). Dispersion is critical for capturing the weak van der Waals forces between the cyclopentane ring and the carbonyl ligands. -

Basis Set : def2-TZVP (Triple-zeta valence polarized) for all atoms; def2-QZVP for Vanadium to resolve d-orbital splitting accurately.

-

Solvation Model : SMD (Solvation Model based on Density) using Cyclopentane (

) as the self-consistent solvent.

2.2. Topological Analysis (AIM)

To validate the existence of a "bond" between neutral cyclopentane and vanadium, Atoms in Molecules (AIM) theory must be applied.

-

Metric : Electron density (

) and Laplacian ( -

Criterion : A BCP between V and H(cyclopentane) with

au indicates a stable agostic interaction .

Predicted Novel Architectures

We propose three distinct classes of Vanadium-Cyclopentane-Carbonyls, progressing from weak physisorption to chemical activation.

Class I: The Sigma-Complex (

-C-H Adduct)

-

Formula :

-

Description : A cationic 16-electron species where one CO ligand from

is substituted by a cyclopentane molecule coordinating through a C-H -

Predicted Stability : Metastable at low temperatures (< 200 K).

-

Key Feature : The C-H bond length is predicted to elongate by 0.02 Å due to

donation.

Class II: The Oxidative Addition Product

-

Formula :

-

Description : A neutral V(III) species resulting from the cleavage of a C-H bond.

-

Electronic State : 16-electron (paramagnetic, S=1) or 18-electron if an agostic interaction from a secondary C-H stabilizes the metal.

-

Significance : This is the "Holy Grail" intermediate for functionalizing cyclopentane without dehydrogenating it to Cp.

Class III: The "Pseudo-Cp" Half-Sandwich

-

Formula :

-

Description : A vanadium carbonyl coordinated to a cycloheptadienyl-like radical derived from partial dehydrogenation of cyclopentane (Cyclopentenyl).

-

Novelty : Unlike the aromatic Cp (

), the

Comparative Data: Predicted Metrics

The following table summarizes the theoretical properties of these novel compounds compared to the standard

| Property | Standard: | Predicted: Class I ( | Predicted: Class II (Hydride) |

| Electron Count | 18e (Closed Shell) | 16e (Open Shell) | 16e/18e (Agostic) |

| V-C(Ring) Dist. | 2.28 Å (Avg) | 2.95 Å (Non-bonded) | 2.15 Å (V-C bond) |

| ~2020, 1930 cm⁻¹ | ~2100 cm⁻¹ (Blue shift) | ~2040, 1980 cm⁻¹ | |

| Spin State | Singlet (S=0) | Triplet (S=1) | Triplet (S=1) |

| -45.2 kcal/mol | +12.4 kcal/mol (Endergonic) | +5.6 kcal/mol |

Experimental Validation Protocols

To transition from theory to reality, the following experimental workflow is proposed:

-

Matrix Isolation : Co-condense

atoms and -

Photolysis : Irradiate with UV (

nm) to eject CO and force Cyclopentane coordination. -

IR Detection : Look for the diagnostic "Agostic Shift" —a reduction in C-H stretching frequency (

) from 2960 cm⁻¹ (free) to ~2600 cm⁻¹ (bound).

Visualization of Reaction Pathways

Diagram 1: Computational Discovery Pipeline

This flowchart outlines the logic for filtering theoretical candidates.

Caption: Workflow for identifying stable agostic vanadium-cyclopentane interactions using DFT and AIM topology.

Diagram 2: The Dehydrogenation Cascade

The theoretical pathway from the novel Sigma-Complex to the stable Cp-Complex.

Caption: Energetic cascade showing the conversion of the novel sigma-complex into the stable half-sandwich.

References

-

Binuclear Vanadium Carbonyls: The Limits of the 18-Electron Rule . ResearchGate.[1]

-

Coordination and Spin States in Vanadium Carbonyl Complexes (V(CO)n+) . J. Phys.[2] Chem. A.

-

Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium carbide . OSTI.GOV.

-

Ground-State Geometry of V Half-Sandwich Complexes . J. Phys.[2] Chem..

-

Vanadium Carbonyl (V(CO)6) Properties . ChemEurope.

Sources

A Technical Guide to the Exploratory Reactions of Cyclopentane with Vanadium Carbonyls: Mechanisms, Protocols, and Future Directions

Abstract

The activation of inert carbon-hydrogen (C-H) bonds in alkanes is a paramount challenge in modern chemistry, promising to transform abundant feedstocks into valuable functionalized molecules. Vanadium carbonyls, particularly the unique 17-electron radical species hexacarbonylvanadium(0), V(CO)₆, present an intriguing yet underexplored avenue for these transformations. This technical guide provides a comprehensive overview of the exploratory reactions between cyclopentane, a model cycloalkane, and vanadium carbonyls. We delve into the foundational mechanisms of C-H activation, detail established synthetic protocols for key organovanadium complexes derived from cyclopentane precursors, and explore potential pathways for direct C-H activation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental designs, and a forward-looking perspective on the challenges and opportunities within this specialized domain of organometallic chemistry.

Introduction: The Imperative of Alkane C-H Activation

The selective functionalization of alkanes, which are characterized by strong and non-polar C-H bonds, remains a "holy grail" in chemical synthesis.[1] Their low reactivity necessitates harsh reaction conditions, often leading to poor selectivity. Transition metal complexes offer a compelling solution by providing lower-energy pathways for C-H bond cleavage.[2][3] Among the array of available transition metals, early transition metals like vanadium offer unique electronic properties that could facilitate novel reactivity.

Vanadium hexacarbonyl, V(CO)₆, is a particularly noteworthy reagent. Unlike most stable metal carbonyls which adhere to the 18-electron rule, V(CO)₆ is a stable, isolable 17-electron paramagnetic species.[4] This electron deficiency and radical character suggest a high potential for reactivity, particularly in processes involving single-electron steps or radical abstractions, which are viable mechanisms for C-H activation. Cyclopentane serves as an excellent model substrate, representing a saturated, cyclic hydrocarbon with secondary C-H bonds that are stronger and less reactive than tertiary C-H bonds, yet more accessible than the primary C-H bonds of methane.

This guide will first establish the theoretical groundwork of C-H activation mechanisms, then pivot to the practical synthesis of the most relevant and well-characterized product, cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄, which arises from cyclopentane precursors. Finally, we will venture into the truly exploratory realm of direct cyclopentane C-H activation, proposing mechanistically plausible, albeit challenging, reaction pathways.

Theoretical Framework: Dominant Mechanisms of C-H Activation

The interaction between a transition metal complex and an alkane C-H bond can proceed through several distinct mechanisms, largely dictated by the metal's oxidation state, ligand environment, and electronic configuration.[1][2] Understanding these pathways is critical for designing and interpreting experiments in cyclopentane activation.

-

Oxidative Addition: This is a common pathway for electron-rich, low-valent metals. The metal center inserts into the C-H bond, cleaving it and forming two new bonds: a metal-carbon (M-C) and a metal-hydride (M-H). This process formally oxidizes the metal by +2.

-

σ-Bond Metathesis: Often observed for early transition metals in high oxidation states with d⁰ electron counts, this mechanism involves a concerted, four-centered transition state where the C-H bond is cleaved and a new C-M bond is formed without a change in the metal's oxidation state.[1]

-

Electrophilic Activation: Highly electrophilic (electron-poor) metal centers can coordinate to the C-H bond, withdrawing electron density and increasing the acidity of the hydrogen.[1][2] This facilitates its removal by an external or internal base.

-

Radical Pathways: For paramagnetic species like V(CO)₆, a radical mechanism is plausible. This could involve hydrogen atom abstraction (HAT) from the alkane by the metal complex or a ligand-centered radical, initiating a radical chain reaction. Photochemical excitation of metal complexes can also lead to radical intermediates capable of C-H activation.[5]

Figure 1: Key mechanistic pathways for transition metal-mediated C-H bond activation.

A Foundational Reaction: Synthesis of (C₅H₅)V(CO)₄

While direct C-H activation of cyclopentane by vanadium carbonyls is mechanistically challenging and not widely reported, a closely related and highly efficient reaction is the synthesis of cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄.[6] This half-sandwich complex is a stable, orange, crystalline solid and serves as a critical starting material for other organovanadium compounds.[7][8] The reaction typically uses a source of the cyclopentadienyl (Cp) anion rather than cyclopentane itself, circumventing the difficult C-H activation step in favor of a more facile salt metathesis or substitution reaction.

The reaction of V(CO)₆ with a cyclopentadienyl source, such as sodium cyclopentadienide (NaCp) or even cyclopentadiene itself under certain conditions, readily yields the 18-electron complex (C₅H₅)V(CO)₄.[4] This transformation highlights the thermodynamic driving force to achieve a stable 18-electron configuration from the 17-electron V(CO)₆ precursor.

Detailed Experimental Protocol: Synthesis of (C₅H₅)V(CO)₄

This protocol is a representative synthesis adapted from established literature.[4][6] As a self-validating system, it includes steps for reagent preparation, reaction execution, and product isolation, with causality explained.

Objective: To synthesize and isolate cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄.

Materials:

-

Vanadium hexacarbonyl, V(CO)₆

-

Dicyclopentadiene (cracked immediately before use to yield cyclopentadiene monomer)

-

Sodium metal dispersion or freshly cut sodium pieces

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Hexane, anhydrous

-

Standard Schlenk line apparatus, glassware, and cannulation equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Cyclopentadienide (NaCp):

-

Causality: Cyclopentadiene is acidic (pKa ≈ 16) and is readily deprotonated by sodium to form the aromatic and nucleophilic cyclopentadienyl anion, which is the active reagent.

-

In a Schlenk flask under an inert atmosphere, add freshly distilled THF.

-

Add a stoichiometric amount of sodium metal.

-

Slowly add freshly cracked cyclopentadiene monomer dropwise via syringe at 0 °C.

-

Allow the mixture to stir at room temperature until all sodium has reacted and a clear solution of NaCp in THF is formed.

-

-

Reaction with V(CO)₆:

-

Causality: The nucleophilic Cp anion displaces CO ligands from the vanadium center. The reaction is driven by the formation of the thermodynamically stable 18-electron (C₅H₅)V(CO)₄ complex.

-

In a separate Schlenk flask, dissolve V(CO)₆ in anhydrous hexane. V(CO)₆ is a blue-green solid that gives a yellow-green solution.[4]

-

Cool the V(CO)₆ solution to -78 °C (dry ice/acetone bath).

-

Slowly cannulate the prepared NaCp/THF solution into the V(CO)₆ solution with vigorous stirring.

-

The reaction mixture will change color, typically to a deep orange or red-brown.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Causality: The product is a volatile, nonpolar organometallic compound, allowing for purification by sublimation. An initial filtration removes inorganic salts.

-

Remove the solvent from the reaction mixture under vacuum.

-

The resulting solid residue contains the product and sodium salts.

-

Extract the residue with hexane; (C₅H₅)V(CO)₄ is soluble in hexane while the salts are not.

-

Filter the hexane solution via cannula to remove insoluble byproducts.

-

Remove the hexane from the filtrate under vacuum to yield the crude orange solid product.

-

-

Purification:

-

Causality: (C₅H₅)V(CO)₄ is volatile and can be purified by vacuum sublimation, separating it from non-volatile impurities.[4]

-

Transfer the crude product to a sublimation apparatus.

-

Heat gently (e.g., 50-70 °C) under high vacuum. The product will sublime as bright orange crystals on the cold finger.

-

Figure 2: Experimental workflow for the synthesis of (C₅H₅)V(CO)₄.

Spectroscopic Characterization Data

The identity and purity of (C₅H₅)V(CO)₄ are confirmed using standard spectroscopic techniques.

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet at ~δ 5.3-5.5 ppm | Indicates five equivalent protons of the η⁵-coordinated cyclopentadienyl ring. |

| ¹³C NMR | Resonance at ~δ 90-95 ppmResonance at ~δ 225-230 ppm | Corresponds to the carbons of the Cp ring.Corresponds to the carbonyl (CO) carbons. |

| IR Spectroscopy (νCO) | Strong absorptions at ~2020 cm⁻¹ and ~1920 cm⁻¹ | Characteristic stretching frequencies for terminal carbonyl ligands. The number and position of bands reflect the C₄ᵥ symmetry of the M(CO)₄ moiety. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 228 | Confirms the molecular weight of the complex. |

Exploratory Pathways: Direct Photochemical C-H Activation of Cyclopentane

The direct activation of cyclopentane's C-H bonds by vanadium carbonyls is a significantly more formidable challenge. Given the stability of these bonds, energy input is required to generate a sufficiently reactive metal species. Photochemical activation is a promising strategy.[9] Irradiation of a metal carbonyl complex with UV light can induce the dissociation of a CO ligand, creating a coordinatively unsaturated and highly reactive intermediate.[3]

For V(CO)₆, photolysis could generate a [V(CO)₅] species. This 15-electron fragment would be exceptionally reactive and could potentially coordinate to a C-H bond of cyclopentane, initiating an activation sequence.

Proposed Mechanistic Cycle

The following cycle is a plausible, albeit speculative, pathway for the direct functionalization of cyclopentane initiated by photolysis of V(CO)₆.

-

Photodissociation: UV irradiation of V(CO)₆ causes the ejection of a carbonyl ligand, generating the highly reactive 15-electron intermediate, [V(CO)₅].

-

σ-Complex Formation: The [V(CO)₅] fragment coordinates to a C-H bond of cyclopentane, forming a transient σ-complex. This weak interaction is the precursor to bond cleavage.

-

C-H Activation (Oxidative Addition): The vanadium center inserts into the C-H bond to form a cyclopentyl-vanadium-hydride species, [V(CO)₅(H)(C₅H₉)]. The vanadium is formally oxidized from V(0) to V(II).

-

Ligand Substitution/Functionalization: This intermediate could then undergo further reactions. For example, CO insertion into the V-cyclopentyl bond could occur, followed by reductive elimination to yield cyclopentanecarbaldehyde, or the complex could be trapped by other reagents.

-

Catalyst Regeneration: To complete a catalytic cycle, the functionalized organic molecule must be released and the active vanadium species regenerated, which is often the most challenging step.

Figure 3: A proposed mechanistic cycle for the direct photochemical C-H activation of cyclopentane by V(CO)₆.

Challenges and Future Research Directions

The exploratory nature of direct cyclopentane activation with vanadium carbonyls is underscored by several significant challenges:

-

Low Reactivity: The C-H bonds of cyclopentane are strong (BDE ≈ 95 kcal/mol), making activation difficult even with highly reactive metal fragments.

-

Over-functionalization and Selectivity: Once one C-H bond is activated, the product may be more reactive than the starting material, leading to multiple functionalizations and a complex product mixture.

-

Decomposition: Highly reactive vanadium intermediates may decompose or oligomerize before they can react with cyclopentane.

-

Product Characterization: The expected products of direct activation are likely to be thermally unstable and highly sensitive, making their isolation and characterization difficult.

Future research should focus on several key areas:

-

Synthesis of Novel Precursors: Developing more reactive vanadium carbonyl precursors with labile ligands could facilitate the generation of coordinatively unsaturated species under milder conditions.

-

Matrix Isolation Studies: Performing the photolysis of V(CO)₆ in a frozen cyclopentane matrix at cryogenic temperatures would allow for the spectroscopic observation of initial intermediates, such as the σ-complex.

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and guide experimental design by identifying the most plausible mechanisms.[1]

Conclusion

The reaction of vanadium carbonyls with cyclopentane and its derivatives represents a fascinating area of organometallic chemistry. While the synthesis of stable compounds like (C₅H₅)V(CO)₄ from cyclopentadienyl sources is well-established and provides a robust entry into organovanadium chemistry, the direct C-H activation of cyclopentane remains an exploratory frontier. The unique electronic structure of V(CO)₆ suggests its potential as a reagent for such challenging transformations, particularly through photochemical pathways. Overcoming the inherent difficulties of alkane activation will require a synergistic approach combining innovative synthetic strategies, advanced spectroscopic techniques, and powerful computational tools. The insights gained from these explorations will not only advance our understanding of C-H activation but could ultimately pave the way for new catalytic processes that transform simple alkanes into high-value chemical products.

References

- Title: Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes Source: The Journal of Physical Chemistry C URL

- Title: REACTIVITY OF SEVENTEEN-ELECTRON CYCLOPENTADIENYL, PENTADIENYL, AND INDENYL VANADIUM CARBONYL COMPLEXES Source: ProQuest URL

- Source: chemeurope.

- Title: Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium carbide Source: R Discovery URL

- Title: Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties Source: ethesis URL

- Title: C-H Activation Reactions | Functionalization of Carbon Bonds Source: MilliporeSigma URL

- Title: Cyclopentadienone Vanadium(I)

- Title: Cyclopentadienylvanadium tetracarbonyl Source: Wikipedia URL

- Title: Carbon–hydrogen bond activation Source: Wikipedia URL

- Title: Alkane C-H activation and functionalization with homogeneous transition metal catalysts: A century of progress - A new millennium in prospect Source: ResearchGate URL

- Title: Photochemistry of transition metal carbonyls Source: White Rose Research Online URL

- Title: Photo-initiated oxidation of C–H bonds by diimine complexes of vanadium(V)

Sources

- 1. Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]

- 4. Vanadium_carbonyl [chemeurope.com]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. Cyclopentadienylvanadium tetracarbonyl - Wikipedia [en.wikipedia.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to Low-Temperature Carbon Monoxide Adsorption on Vanadium-Supported Catalysts

Abstract

The interaction of carbon monoxide (CO) with solid surfaces is a cornerstone of heterogeneous catalysis, underpinning numerous industrial processes from automotive emission control to chemical synthesis. Vanadium-based catalysts, long recognized for their versatile redox properties, are of particular interest for applications requiring low-temperature activation of CO.[1][2] Understanding the fundamental mechanisms of CO adsorption at low temperatures is critical for designing next-generation catalysts with enhanced activity and selectivity. This guide provides an in-depth exploration of the synthesis, characterization, and mechanistic principles governing the low-temperature adsorption of CO on vanadium-supported catalysts. We will delve into the causal relationships behind experimental choices, present validated protocols, and synthesize data from key literature to offer a comprehensive resource for researchers and chemical engineers.

The Significance of Vanadium-Based Catalysts in CO Chemistry

Vanadium oxide (VOx) catalysts supported on high-surface-area materials like TiO₂, Al₂O₃, SiO₂, and ZrO₂ are workhorses in industrial catalysis.[3][4] Their efficacy stems from the flexible oxidation states of vanadium (primarily V³⁺, V⁴⁺, and V⁵⁺) and the structural diversity of the supported VOx species, which can range from isolated monomeric sites to polymeric chains and crystalline V₂O₅ nanoparticles.[4][5]

At low temperatures, the ability of a catalyst to adsorb CO effectively is often the rate-determining step in reactions like CO oxidation.[6] The strength and nature of this adsorption dictate the subsequent surface reaction pathways. For instance, in selective catalytic reduction (SCR) of NOx, competitive adsorption between CO and other reactants can influence catalyst performance.[7] Therefore, a molecular-level understanding of the CO adsorption sites, binding energies, and the influence of the support material is paramount for rational catalyst design.

Catalyst Synthesis and the Genesis of Active Sites

The method of catalyst preparation profoundly influences the final structure and dispersion of the vanadium species, which in turn dictates the nature and density of CO adsorption sites. Incipient Wetness Impregnation (IWI) is a widely used, scalable method for synthesizing supported VOx catalysts.[4][8]

Experimental Protocol: Synthesis of VOx/TiO₂ via Incipient Wetness Impregnation

The choice of precursor and solvent is critical. Vanadium precursors like ammonium metavanadate or vanadium isopropoxide are common.[4] The use of complexing agents, such as oxalic acid, can help maintain vanadium in solution and promote better dispersion.[8]

Objective: To prepare a series of VOx/TiO₂ catalysts with varying vanadium loadings (e.g., 1-8 wt%) to study the effect of VOx surface density on CO adsorption.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Oxalic acid (C₂H₂O₄)

-

High-surface-area anatase TiO₂ support (e.g., P25)

-

Deionized water

-

Calcination furnace

Procedure:

-

Support Pre-treatment: Calcine the TiO₂ support at 500°C for 4 hours in static air to remove physisorbed water and organic contaminants, ensuring a consistent surface chemistry for vanadium grafting.

-

Pore Volume Determination: Accurately measure the pore volume of the pre-treated TiO₂ support (e.g., via N₂ physisorption). This is a self-validating step; the volume of the precursor solution must match the pore volume to achieve incipient wetness, ensuring the precursor is drawn into the pores by capillary action rather than being deposited only on the external surface.

-

Precursor Solution Preparation:

-

For a target 2 wt% V on 10g of TiO₂, calculate the required mass of NH₄VO₃.

-

Dissolve a 2:1 molar ratio of oxalic acid to NH₄VO₃ in a volume of deionized water equal to the measured pore volume of the 10g of TiO₂. The oxalic acid acts as a chelating agent, preventing premature precipitation of vanadium hydroxides and leading to a more uniform dispersion of vanadium species.

-

Gently heat and stir the solution until the NH₄VO₃ is fully dissolved, forming a clear solution of a vanadium oxalate complex.

-

-

Impregnation: Add the precursor solution dropwise to the TiO₂ support while continuously mixing. The principle of incipient wetness ensures the solution is evenly distributed throughout the porous network of the support.

-

Drying: Dry the impregnated catalyst at 120°C overnight. This slow removal of the solvent prevents rapid crystallization and migration of the vanadium precursor to the exterior of the support particles.

-

Calcination: Calcine the dried powder in a furnace under a flow of air. A typical program involves ramping the temperature at 5°C/min to 500°C and holding for 4-6 hours. This step decomposes the precursor and anchors the vanadium oxide species to the support surface. The final structure (monomeric, polymeric, or crystalline V₂O₅) is highly dependent on the vanadium loading and calcination temperature.[9][10]

Probing the Catalyst Surface: Advanced Characterization Techniques

To understand low-temperature CO adsorption, we must characterize the catalyst's physical and chemical properties and then observe the CO-surface interaction directly.

Workflow for Catalyst Characterization and CO Adsorption Studies

The following diagram outlines a logical workflow for investigating the topic.

Caption: Workflow from catalyst synthesis to characterization and analysis.

Temperature-Programmed Desorption (TPD) of CO

CO-TPD is a powerful technique to quantify the strength and number of active adsorption sites.[11]

Protocol: CO Temperature-Programmed Desorption (CO-TPD)

Objective: To determine the desorption temperature and relative amount of CO adsorbed on a VOx/TiO₂ catalyst.

Apparatus: A flow system equipped with a quartz reactor, mass flow controllers, a furnace with a programmable temperature controller, and a detector (Thermal Conductivity Detector - TCD, or Mass Spectrometer - MS).

Procedure:

-

Sample Preparation: Load ~100 mg of the catalyst into the reactor and pre-treat it in-situ under a He flow at 400°C for 1 hour to remove adsorbed impurities.

-

Reduction (Optional but Recommended): To probe reduced vanadium sites, the sample can be reduced in a 5% H₂/Ar flow at a specific temperature (e.g., 400-500°C). The choice of reduction temperature is crucial; it determines the extent of reduction from V⁵⁺ to V⁴⁺/V³⁺, which can be guided by prior H₂-TPR experiments.[12] Cool down to the adsorption temperature under inert gas.

-

CO Adsorption: Cool the sample to a low temperature (e.g., -50°C to room temperature) in a He flow. Introduce a flow of diluted CO (e.g., 1% CO in He) over the sample until saturation is achieved.

-

Purging: Switch the gas flow back to pure He to remove any weakly physisorbed CO from the catalyst surface.

-

Desorption: Ramp the temperature at a constant rate (e.g., 10°C/min) under a He flow. A linear heating rate is essential for kinetic analysis of the desorption peak. The detector records the concentration of CO in the effluent gas as a function of temperature.

-

Data Analysis: The resulting TPD profile shows peaks corresponding to desorption from different sites. The peak temperature correlates with the strength of the CO-surface bond, while the peak area is proportional to the number of adsorption sites.[11]

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

In-situ DRIFTS allows for the direct observation of vibrational modes of adsorbed CO molecules, providing invaluable information about the nature of the adsorption site (e.g., oxidation state of V) and the type of bonding.[12][13]

Interpreting DRIFTS Spectra: When CO adsorbs onto a vanadium site, its C-O stretching frequency (ν(CO)) shifts from the gas-phase value (~2143 cm⁻¹).

-

Lewis Acidity: Adsorption on Lewis acidic sites (e.g., V⁴⁺, V⁵⁺) results in a ν(CO) band above 2143 cm⁻¹. The greater the electron-withdrawing ability (Lewis acidity) of the cation, the higher the frequency.

-

π-Back-Donation: Adsorption on reduced, electron-rich sites (e.g., V³⁺) can lead to π-back-donation from the metal d-orbitals into the 2π* antibonding orbital of CO. This weakens the C-O bond, resulting in a ν(CO) band below 2143 cm⁻¹.[12]

| Vanadium Species | Typical ν(CO) Band (cm⁻¹) | Bonding Interaction | Reference |

| V⁵⁺=O | No stable carbonyls observed | Weak electrostatic interaction | [12] |

| V⁴⁺ | 2194 - 2197 | Strong Lewis acid interaction (σ-donation) | [12] |

| V³⁺ | ~2185 | σ-donation with some π-back-donation | [12] |

Mechanisms and Influencing Factors of CO Adsorption

The adsorption of CO on vanadium-supported catalysts is a complex interplay between the vanadium species, the support, and the experimental conditions.

The Role of Vanadium Oxidation State

As revealed by DRIFTS, the oxidation state of vanadium is a primary determinant of CO adsorption behavior.

-

Oxidized Catalysts (V⁵⁺/V⁴⁺): On calcined catalysts, V⁵⁺ is the dominant species, but surface defects and interactions with the support can create V⁴⁺ sites. CO adsorption at low temperatures primarily occurs on these V⁴⁺ Lewis acid sites.[12]

-

Reduced Catalysts (V³⁺): Following a reduction treatment, lower oxidation states like V³⁺ become accessible. These sites are more electron-rich and can engage in π-back-donation with CO, forming a stronger, more covalent bond.[12] The stability of these V³⁺←CO complexes against evacuation or mild heating is a key indicator of this bonding mechanism.

Diagram of CO Adsorption Sites

Caption: CO adsorption modes on different vanadium oxidation states.

The Influence of the Support

The support is not an inert spectator; it actively influences the VOx species through the "metal-support interaction."

-

Reducibility: Supports like TiO₂ and CeO₂ are "reducible" and can facilitate the reduction of V⁵⁺ species at the VOx-support interface, creating more active sites. In contrast, supports like SiO₂ and Al₂O₃ are more inert and generally lead to VOx species that are harder to reduce.[14]

-

Dispersion: The surface properties of the support (e.g., density of hydroxyl groups) affect the dispersion of the vanadium oxide during synthesis. A higher dispersion leads to a greater proportion of monomeric and low-polymeric VOx species, which often exhibit different adsorption properties than larger V₂O₅ crystallites.[5][9]

-

Acidity/Basicity: The support's surface acidity can influence the electronic properties of the supported VOx species, thereby modulating their interaction with CO.[8]

Concluding Remarks for the Research Scientist

The low-temperature adsorption of carbon monoxide on vanadium-supported catalysts is governed by a delicate balance of factors, primarily the oxidation state of vanadium and the nature of the oxide support. Researchers aiming to design catalysts for low-temperature CO activation should focus on:

-

Controlling Vanadium Speciation: Synthesis methods should be tailored to maximize the dispersion of VOx species and avoid the formation of less active, crystalline V₂O₅. The vanadium loading is a key parameter in this regard.[9][10]

-

Tuning Redox Properties: The choice of support and the potential inclusion of promoters (e.g., Ce, W, Mo) can be used to tune the reducibility of the vanadium sites, making lower oxidation states (V³⁺, V⁴⁺) more accessible under reaction conditions.[15][16]

-

Leveraging Advanced In-Situ Characterization: Techniques like DRIFTS and TPD are indispensable. They provide the direct experimental evidence needed to link specific surface structures (e.g., V³⁺ sites) to observed adsorption strengths and, ultimately, to catalytic activity.

By systematically applying these principles and experimental protocols, the scientific community can continue to unravel the complexities of CO-catalyst interactions and develop more efficient catalytic systems for a sustainable future.

References

- Supported Vanadium Carbide Catalysts for Reverse Water Gas Shift and Methanol Steam Reforming: Activity, Stability, and Coking Pathways. PMC.

- Critical Review of Low-Temperature CO Oxidation and Hysteresis Phenomenon on Heterogeneous Catalysts. MDPI.

- Bridging the structural gap of supported vanadium oxides for oxidative dehydrogenation of propane with carbon dioxide. EES Catalysis (RSC Publishing).

- Support Effects in Vanadium Incipient Wetness Impregnation for Oxidative and Non-oxidative Propane Dehydrogenation Catalysis. Lirias.

- Effects of Support and CO2 on the Performances of Vanadium Oxide-Based Catalysts in Propane Dehydrogenation. ACS Catalysis.

- DRIFT spectra of V2O5/TiO2-O, V2O5/TiO2-S, and V2O5/TiO2-P25 catalysts... ResearchGate.

- FTIR study of low-temperature CO adsorption on pure Al2O3–TiO2 and V/Al2O3–TiO2 catalysts. Physical Chemistry Chemical Physics (RSC Publishing).

- Impact of Vanadium Loading and Thermal Aging on the Surface Properties of Titania-Supported Vanadium Oxide. The Journal of Physical Chemistry C.

- Chapter 12: Carbon-supported Vanadium Catalysis. Books.

- Dalton Transactions. Lehigh University.

- CH3OH oxidation over well-defined supported V2O5/Al2O3 catalysts. Lehigh University.

- In Situ DRIFTS Studies of NH3-SCR Mechanism over V2O5-CeO2/TiO2-ZrO2 Catalysts for Selective Catalytic Reduction of NOx. Semantic Scholar.

- What is CO TPD profiles? How it is helpful for determining active side of catalysts?. ResearchGate.

- Vanadium species facilitates low-temperature activation of C–H bonds and effectively suppressing side reactions for ODHP. ResearchGate.

- Recent Progress on Improving Low-Temperature Activity of Vanadia-Based Catalysts for the Selective Catalytic Reduction of NOx. Semantic Scholar.

- In Situ DRIFTS Studies of NH3-SCR Mechanism over V2O5-CeO2/TiO2-ZrO2 Catalysts for Selective Catalytic Reduction of NOx. MDPI.

- Recent Progress on Improving Low-Temperature Activity of Vanadia-Based Catalysts for the Selective Catalytic Reduction of NOx with Ammonia. MDPI.

- The Impact of CO, C3H6, and SO2 on Cu-CHA and V2O5-WO3/TiO2 Catalysts for NH3- SCR for Close-Coupled Operation. DTU Research Database.

- Tungsten Oxide Modified V2O5-Sb2O3/TiO2 Monolithic Catalyst: NH3-SCR Activity and Sulfur Resistance. MDPI.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. lehigh.edu [lehigh.edu]

- 4. lehigh.edu [lehigh.edu]

- 5. Bridging the structural gap of supported vanadium oxides for oxidative dehydrogenation of propane with carbon dioxide - EES Catalysis (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. FTIR study of low-temperature CO adsorption on pure Al2O3–TiO2 and V/Al2O3–TiO2 catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Supported Vanadium Carbide Catalysts for Reverse Water Gas Shift and Methanol Steam Reforming: Activity, Stability, and Coking Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

The Chemistry of Cyclopentadienyl Vanadium Carbonyls: A Technical Guide for Advanced Applications

This guide provides an in-depth exploration of the organometallic chemistry of vanadium complexes featuring cyclopentadienyl (Cp) and carbonyl (CO) ligands. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, reactivity, and application of these versatile compounds. Vanadium's accessible oxidation states and the stabilizing effect of the cyclopentadienyl group create a rich and diverse chemistry with significant potential in catalysis and materials science.[1][2]

Introduction: The Unique Position of Vanadium in Organometallic Chemistry

Vanadium's organometallic chemistry is characterized by a wide range of accessible oxidation states, from -3 to +5, with the most common being -1 to +4.[1] This redox flexibility allows vanadium complexes to participate in a variety of chemical transformations, including one-electron transfer processes.[1][3] The cyclopentadienyl (Cp) ligand is a crucial component in stabilizing these various oxidation states, leading to a vast family of cyclopentadienyl vanadium complexes.[1] When combined with carbonyl (CO) ligands, which are excellent π-acceptors, the resulting complexes exhibit a fascinating interplay of electronic and steric effects that govern their structure, bonding, and reactivity.

Organovanadium complexes are known to be highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques for their handling and preparation.[1] While their direct application in organic synthesis is somewhat limited compared to other transition metals, they are of significant interest in polymer chemistry as catalysts.[2] This guide will focus on the fundamental chemistry of cyclopentadienyl vanadium carbonyls, providing a solid foundation for their potential application in more specialized fields, including drug development where organometallic complexes are gaining traction as therapeutic and diagnostic agents.[4][5]

Synthesis of Key Cyclopentadienyl Vanadium Carbonyl Complexes

The synthesis of cyclopentadienyl vanadium carbonyls typically starts from readily available vanadium precursors such as vanadium tetrachloride (VCl₄) or vanadocene (Cp₂V). The choice of synthetic route depends on the desired complex and the available starting materials.

Synthesis of Tetracarbonyl(η⁵-cyclopentadienyl)vanadium(I), CpV(CO)₄

CpV(CO)₄ is a cornerstone of cyclopentadienyl vanadium carbonyl chemistry, serving as a precursor to a multitude of derivatives.[1] This orange, diamagnetic solid adopts a "four-legged piano stool" geometry, as confirmed by X-ray crystallography.[6]

Two primary methods for its synthesis are:

-

From Vanadocene (Cp₂V): This method involves the reductive carbonylation of vanadocene under high pressure of carbon monoxide.[2][6] The reaction proceeds through the displacement of one Cp ring and the coordination of four CO ligands.

-

Causality: The high pressure of CO is necessary to drive the reaction towards the thermodynamically stable 18-electron complex, CpV(CO)₄. The reduction of vanadium from +2 in vanadocene to +1 in the product is coupled with the coordination of the CO ligands.

-

-

From Vanadium Hexacarbonyl (V(CO)₆): V(CO)₆, a rare example of a stable 17-electron homoleptic metal carbonyl, reacts with sources of the cyclopentadienyl anion to yield CpV(CO)₄.[7]

-

Causality: This reaction is a straightforward ligand substitution where the cyclopentadienyl anion displaces two CO ligands from the vanadium coordination sphere. The use of a cyclopentadienyl transfer reagent like NaCp or C₅H₅HgCl facilitates this process.[7]

-

Experimental Protocol: Synthesis of CpV(CO)₄ from Vanadocene

Objective: To synthesize CpV(CO)₄ via the high-pressure carbonylation of vanadocene.

Materials:

-

Vanadocene (Cp₂V)

-

Carbon monoxide (high purity)

-

Toluene (anhydrous)

-

High-pressure autoclave equipped with a stirrer and a pressure gauge

Procedure:

-

In a glovebox, charge the autoclave with a solution of vanadocene in anhydrous toluene.

-

Seal the autoclave and purge with nitrogen gas several times to remove any residual air.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 100 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction conditions for several hours, monitoring the pressure for any significant drop, which would indicate CO consumption.

-

After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO in a well-ventilated fume hood.

-

The resulting orange solution contains CpV(CO)₄. The product can be purified by filtration to remove any solid byproducts, followed by removal of the solvent under vacuum and subsequent sublimation of the residue.

Self-Validation: The purity of the synthesized CpV(CO)₄ can be confirmed by its characteristic orange color, melting point (136 °C), and spectroscopic data (IR and NMR).[7] The IR spectrum should show strong C-O stretching bands in the range of 2000-1900 cm⁻¹.

Synthesis of Dicarbonylbis(η⁵-cyclopentadienyl)vanadium(II) Dimer, [Cp₂V₂(CO)₅]

This dinuclear complex is formed through the photolysis of CpV(CO)₄.[2] It features a V-V bond and both terminal and bridging carbonyl ligands.

-

Causality: UV irradiation of CpV(CO)₄ leads to the ejection of a CO ligand, generating a reactive 16-electron intermediate, CpV(CO)₃. This intermediate can then dimerize to form the more stable dinuclear complex.

Experimental Workflow: Photochemical Synthesis of [Cp₂V₂(CO)₅]

Caption: Workflow for the photochemical synthesis of [Cp₂V₂(CO)₅] from CpV(CO)₄.

Structure and Bonding

The structure and bonding in cyclopentadienyl vanadium carbonyls can be understood through a combination of experimental data (X-ray crystallography, IR, and NMR spectroscopy) and theoretical models (molecular orbital theory).

| Complex | Vanadium Oxidation State | Electron Count | Geometry | Key Spectroscopic Data (IR, ν(CO) cm⁻¹) |

| CpV(CO)₄ | +1 | 18 | Four-legged piano stool | ~2020, 1920 |

| [CpV(CO)₃]²⁻ | -1 | 18 | Three-legged piano stool | ~1750, 1640 |

| [Cp₂V₂(CO)₅] | 0 | 34 (17 per V) | Dinuclear with bridging COs | ~1980, 1860, 1830 |

Molecular Orbital Perspective:

In CpV(CO)₄, the five d-orbitals of the vanadium atom split into different energy levels under the influence of the C₅H₅⁻ and CO ligands. The bonding is dominated by two main interactions:

-

σ-donation: The filled σ-orbitals of the CO ligands and the π-orbitals of the Cp ring donate electron density to the empty d-orbitals of the vanadium center.

-

π-backbonding: The filled d-orbitals of the vanadium atom donate electron density back into the empty π*-antibonding orbitals of the CO ligands. This backbonding strengthens the V-C bond and weakens the C-O bond, which can be observed as a decrease in the C-O stretching frequency in the IR spectrum compared to free CO. Theoretical studies have shown that the presence of vanadium enhances CO adsorption compared to isoelectronic gold clusters, highlighting the importance of the metal's d-orbitals in this interaction.[8]

Logical Relationship: Bonding in CpV(CO)₄

Caption: Key bonding interactions in CpV(CO)₄.

Reactivity of Cyclopentadienyl Vanadium Carbonyls

The reactivity of these complexes is largely dictated by the lability of the CO ligands and the accessibility of different oxidation states for the vanadium center.

Carbonyl Substitution Reactions

One of the most common reactions is the substitution of one or more CO ligands by other donor ligands. This can be achieved thermally or photochemically.

-

Photochemical Substitution: Irradiation of CpV(CO)₄ often leads to the loss of a CO ligand, generating a highly reactive 16-electron intermediate, CpV(CO)₃.[9][10] This intermediate can be trapped by a wide range of ligands, including phosphines, arsines, and isocyanides, to form stable substitution products.[11][12] The elusive CpV(CO)₃(thf) can be generated and used for mild-condition synthesis of derivatives.[12]

-

Thermal Substitution: While less common for CpV(CO)₄ due to its thermal stability, thermal substitution can be facilitated in derivatives where the V-CO bond is weaker.

Redox Chemistry

The vanadium center in cyclopentadienyl carbonyl complexes can be readily oxidized or reduced.

-

Reduction: Reduction of CpV(CO)₄ with strong reducing agents like sodium amalgam yields the dianionic complex [CpV(CO)₃]²⁻.[6] This highly reduced species is a powerful nucleophile and can be used to synthesize other organovanadium compounds.

-

Oxidation: While less explored for the carbonyl complexes themselves, oxidation is a key feature of vanadocene chemistry, which is often a precursor. For instance, vanadocene can be oxidized to the vanadocene cation [Cp₂V]⁺.[13]

The redox behavior is central to the potential catalytic applications of these compounds, as many catalytic cycles involve changes in the metal's oxidation state.[3]

Reactions at the Cyclopentadienyl Ligand

While the vanadium center and the carbonyl ligands are the primary sites of reactivity, reactions can also occur at the cyclopentadienyl ring, although this is less common.

Applications in Catalysis and Materials Science

While the commercial application of well-defined organovanadium catalysts is not widespread, they are implicated in important industrial processes and are a subject of ongoing research.[2]

-

Polymerization: Vanadium-based catalysts are used in the production of butadiene-based rubbers.[2] Research is also active in the area of vanadium-catalyzed olefin polymerization and copolymerization, where the ligand environment around the vanadium center plays a crucial role in determining the properties of the resulting polymer.[14][15]

-

Organic Synthesis: The redox properties of vanadium complexes have been exploited in a range of organic transformations, including C-C bond formation and reduction reactions.[3] Recent advances have also focused on enantioselective C-C bond-forming reactions catalyzed by chiral vanadium complexes.[15]

-

Precursors to Materials: Cyclopentadienylvanadium carbonyl derivatives have been investigated as precursors for the chemical vapor deposition of vanadium carbide thin films.[16][17] The thermal decomposition of these volatile organometallic compounds can lead to the formation of high-purity materials with desirable properties.

Conclusion and Future Outlook

The organometallic chemistry of vanadium with cyclopentadienyl and carbonyl ligands is a rich and multifaceted field. The fundamental principles of synthesis, structure, bonding, and reactivity discussed in this guide provide a framework for understanding and predicting the behavior of these fascinating compounds. As the demand for new catalysts for efficient and selective chemical transformations continues to grow, and as the field of medicinal organometallic chemistry expands, the unique properties of cyclopentadienyl vanadium carbonyls are likely to attract increasing attention. Future research will likely focus on the design of novel ligand systems to fine-tune the electronic and steric properties of the vanadium center, leading to the development of highly active and selective catalysts for a range of applications, from polymer synthesis to fine chemical production and potentially even therapeutic interventions.

References

-

Vanadium carbonyl - chemeurope.com. (n.d.). Retrieved March 4, 2026, from [Link]

- Herberich, G. E., & Ohst, H. (1986). Borabenzene Metal Complexes. In Advances in Organometallic Chemistry (Vol. 25, pp. 199-235). Academic Press.

- Bottomley, F., Chen, J., & Thompson, R. C. (1995). Decarbonylation of Pentamethylcyclopentadienyl Tetracarbonylvanadium, Cp*V(CO)4, in the Presence of.

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Group 14 (Ge, Sn, Pb) and 5 (As, Sb, Bi) and Silicon Compounds. (2003). Georg Thieme Verlag.

- Nomura, K. (2023). Organometallic complexes of vanadium and their reactions. In Advances in Organometallic Chemistry (Vol. 79, pp. 1-68). Elsevier.

- Kowaleski, R. M. (1987). REACTIVITY OF SEVENTEEN-ELECTRON CYCLOPENTADIENYL, PENTADIENYL, AND INDENYL VANADIUM CARBONYL COMPLEXES.

-

Wikipedia. (n.d.). Organovanadium chemistry. Retrieved March 4, 2026, from [Link]

- Gambarotta, S., Chiesi-Villa, A., & Guastini, C. (1987). Synthesis, reactivity, and crystal structure of CpV(CO)3tht (tht = tetrahydrothiophene). A mild-condition synthetic pathway to substitution derivatives of CpV(CO)4 and preparation and X-ray characterization of cis-CpV(CO)2bpy (bpy = 2,2'-bipyridine). Inorganic Chemistry, 26(12), 1959-1963.

- Perez, P. J. (Ed.). (2023). Advances in Organometallic Chemistry (Vol. 79). Elsevier.

- Kowaleski, R. M., Basolo, F., Trogler, W. C., Gedridge, R. W., Newbound, T. D., & Ernst, R. D. (1987). Syntheses, kinetics, and mechanism of ligand substitution reactions of 17-electron cyclopentadienyl and pentadienyl vanadium carbonyl complexes. Journal of the American Chemical Society, 109(16), 4860-4868.

- Oohora, K., et al. (2023). Cyclopentadienone Vanadium(I) Complex: Synthesis, Red/Ox Activity, and Application to Catalytic Transfer Hydrogenation. Organometallics, 42(10), 1056-1061.

- Panda, S. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. (Doctoral dissertation, National Institute of Technology Rourkela).

-

Wikipedia. (n.d.). Vanadocene. Retrieved March 4, 2026, from [Link]

- Barry, J. T., et al. (1989). Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium carbide. Journal of the American Chemical Society, 111(10), 3789-3790.

- Li, Z., et al. (2020). Infrared Photodissociation Spectroscopy of Dinuclear Vanadium-Group Metal Carbonyl Complexes: Diatomic Synergistic Activation of Carbon Monoxide. Molecules, 25(22), 5434.

-

Wikipedia. (n.d.). Cyclopentadienylvanadium tetracarbonyl. Retrieved March 4, 2026, from [Link]

- Barry, J. T., et al. (1989). Cyclopentadienylvanadium carbonyl derivatives as precursors to vanadium caride. OSTI.GOV.

- Nomura, K. (2023). Organometallic complexes of vanadium and their reactions. Request PDF.

- Hirao, T. (2000). Vanadium in Modern Organic Synthesis. Chemical Reviews, 100(9), 3323-3344.

- Le, T. H., et al. (2012). Theoretical study of AunV-CO, n = 1–14: The dopant vanadium enhances CO adsorption on gold clusters. The Journal of Chemical Physics, 137(16), 164307.

- Calderazzo, F., et al. (1981). Redox reactions with metal carbonyls of group V. Journal of Organometallic Chemistry, 213(1), C10-C12.

- Advances in the Exploration of Coordination Complexes of Vanadium in the Realm of Alzheimer's Disease: A Mini Review. (2025). MDPI.

-

Wikipedia. (n.d.). Bent metallocene. Retrieved March 4, 2026, from [Link]

- Hooker, R. H., & Rest, A. J. (1982). Photochemistry of (.eta.5-cyclopentadienyl)tetracarbonylvanadium in frozen gas matrixes at ca. 12 K. Infrared spectroscopic evidence for species arising from carbon monoxide ejection and ring dechelation processes. Organometallics, 1(11), 1478-1480.